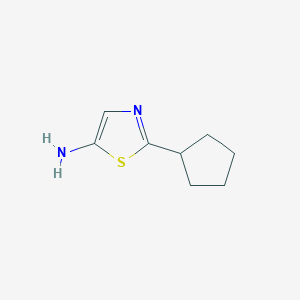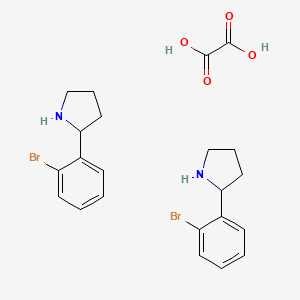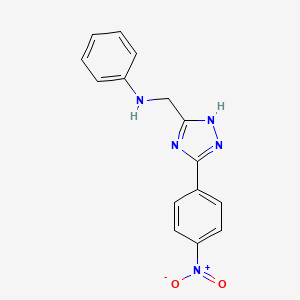
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound that features a triazole ring substituted with a nitrophenyl group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate is then cyclized to form the triazole ring. The final step involves the nucleophilic substitution of the triazole with aniline under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Nitroaniline: Similar structure but lacks the triazole ring.
N-Methylaniline: Similar structure but lacks the nitrophenyl and triazole groups.
2,4-Dinitroaniline: Contains two nitro groups but lacks the triazole ring.
Uniqueness
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both the nitrophenyl and triazole moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C15H13N5O2 |
|---|---|
分子量 |
295.30 g/mol |
IUPAC 名称 |
N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H13N5O2/c21-20(22)13-8-6-11(7-9-13)15-17-14(18-19-15)10-16-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,18,19) |
InChI 键 |
LAKJPOXWGAEWKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



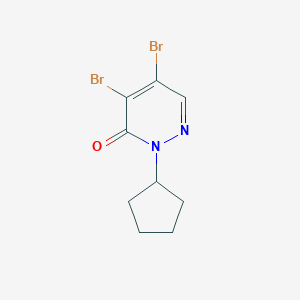
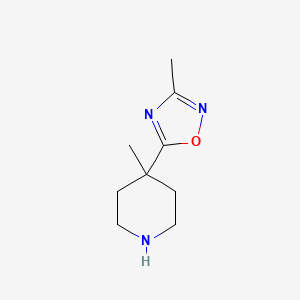



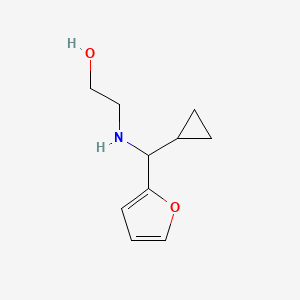
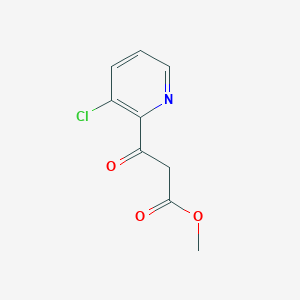
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
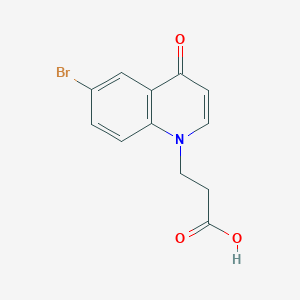
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)

